molecular formula C15H13BrF3NO B8130393 (5-Bromo-2-(2,2,2-trifluoroethoxy)phenyl)(phenyl)methanamine

(5-Bromo-2-(2,2,2-trifluoroethoxy)phenyl)(phenyl)methanamine

Cat. No.: B8130393
M. Wt: 360.17 g/mol
InChI Key: LNHPGOKMXFTHLD-UHFFFAOYSA-N
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Description

(5-Bromo-2-(2,2,2-trifluoroethoxy)phenyl)(phenyl)methanamine is an organic compound with the molecular formula C15H13BrF3NO This compound is characterized by the presence of a bromine atom, a trifluoroethoxy group, and a phenylmethanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromo-2-(2,2,2-trifluoroethoxy)phenyl)(phenyl)methanamine typically involves multiple stepsThe reaction conditions often require the use of solvents such as dichloromethane or toluene, and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The process typically includes rigorous purification steps such as recrystallization and chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

(5-Bromo-2-(2,2,2-trifluoroethoxy)phenyl)(phenyl)methanamine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as sodium methoxide or potassium tert-butoxide for substitution reactions.

    Oxidizing Agents: Like potassium permanganate or hydrogen peroxide for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

    Catalysts: Palladium-based catalysts for coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted phenylmethanamines, while coupling reactions can produce complex biaryl compounds .

Scientific Research Applications

(5-Bromo-2-(2,2,2-trifluoroethoxy)phenyl)(phenyl)methanamine has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (5-Bromo-2-(2,2,2-trifluoroethoxy)phenyl)(phenyl)methanamine involves its interaction with specific molecular targets. The trifluoroethoxy group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The bromine atom and phenyl groups contribute to its binding affinity with target proteins and enzymes, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-(trifluoromethoxy)phenylboronic acid
  • 5-Bromo-2-(2,2,2-trifluoroethoxy)pyridine
  • 2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid

Uniqueness

(5-Bromo-2-(2,2,2-trifluoroethoxy)phenyl)(phenyl)methanamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both bromine and trifluoroethoxy groups enhances its reactivity and potential for diverse applications compared to similar compounds .

Properties

IUPAC Name

[5-bromo-2-(2,2,2-trifluoroethoxy)phenyl]-phenylmethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrF3NO/c16-11-6-7-13(21-9-15(17,18)19)12(8-11)14(20)10-4-2-1-3-5-10/h1-8,14H,9,20H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNHPGOKMXFTHLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=C(C=CC(=C2)Br)OCC(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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